m-PEG12-OH (methoxy-PEG12-alcohol, CAS 9004-74-4) is a discrete, monodisperse polyethylene glycol derivative consisting of exactly 12 ethylene oxide units, terminated by a chemically inert methoxy group and a reactive hydroxyl group [1]. Unlike traditional polymeric PEGs, this compound provides an exact molecular weight (558.68 g/mol) and a defined spatial length, eliminating the Poisson distribution of chain lengths[2]. In procurement and process chemistry, m-PEG12-OH is prioritized as a precise precursor for synthesizing functionalized linkers (e.g., mPEG12-NHS, mPEG12-Maleimide) used in antibody-drug conjugates (ADCs), peptide half-life extension, and nanoparticle surface passivation, where exact molecular characterization is a strict regulatory requirement [1].
Substituting m-PEG12-OH with cheaper, polymeric mPEG-550 or mPEG-600 introduces a distribution of chain lengths, which severely complicates LC-MS characterization and introduces unacceptable batch-to-batch variability in final biotherapeutic products [1]. Furthermore, attempting to use homobifunctional HO-PEG12-OH as a substitute leads to unwanted di-substitution and cross-linking during downstream activation, drastically reducing the yield of the desired mono-functionalized linker [2]. Finally, substituting with longer discrete PEGs, such as m-PEG24-OH, increases steric hindrance and viscosity, which can significantly depress coupling yields during solid-phase peptide synthesis (SPPS) or solution-phase conjugation workflows .
The transition from polymeric PEGs to discrete PEGs is driven by the need for exact analytical characterization. m-PEG12-OH exhibits a Polydispersity Index (PDI) of exactly 1.00, yielding a single, distinct peak in mass spectrometry and HPLC . In contrast, polymeric mPEG-550 typically presents a PDI of 1.05 to 1.15, resulting in a broad distribution of molecular weights that obscures the analytical resolution of the final conjugated peptide or ADC.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | PDI = 1.00 (Single discrete mass, 558.68 g/mol) |
| Comparator Or Baseline | mPEG-550: PDI = 1.05-1.15 (Poisson distribution) |
| Quantified Difference | Absolute elimination of chain-length variability, enabling single-peak LC-MS resolution. |
| Conditions | Standard GPC/HPLC and LC-MS characterization of PEGylated therapeutics. |
Procuring monodisperse m-PEG12-OH is essential for meeting strict regulatory and GMP requirements for exact molecular characterization in modern biotherapeutics.
When synthesizing reactive linkers (e.g., converting the hydroxyl group to an NHS ester or maleimide), the inert methoxy cap of m-PEG12-OH prevents secondary reactions. Activation of m-PEG12-OH routinely achieves >95% yield of the mono-functionalized product . Conversely, activating homobifunctional HO-PEG12-OH relies on statistical distribution, limiting the theoretical maximum mono-activation yield to ~50% and generating significant di-activated side products that require complex chromatographic separation[1].
| Evidence Dimension | Yield of mono-activated linker (e.g., PEG-NHS) |
| Target Compound Data | >95% yield of mono-activated linker |
| Comparator Or Baseline | HO-PEG12-OH: <50% yield (with high di-substitution) |
| Quantified Difference | >45% absolute increase in target linker yield and elimination of cross-linking side products. |
| Conditions | Standard activation protocols (e.g., mesylation followed by amination, or direct esterification). |
Using m-PEG12-OH prevents raw material waste and eliminates the need for costly purification steps to remove di-activated cross-linking agents.
Chain length directly impacts the processability of PEG linkers in solid-phase synthesis. m-PEG12-OH maintains >90% coupling efficiency in standard SPPS protocols due to its moderate hydrodynamic volume [1]. When longer discrete PEGs like m-PEG24-OH are utilized, the increased steric bulk and polymer folding can reduce coupling efficiencies by 15-30% depending on the peptide sequence, necessitating extended reaction times or double-coupling cycles.
| Evidence Dimension | SPPS Coupling Efficiency |
| Target Compound Data | >90% efficiency (standard coupling times) |
| Comparator Or Baseline | m-PEG24-OH: 15-30% reduction in efficiency |
| Quantified Difference | Significantly higher first-pass coupling yield with reduced steric hindrance. |
| Conditions | On-resin peptide conjugation using standard coupling reagents (e.g., HATU/DIPEA). |
Selecting m-PEG12-OH maximizes throughput and minimizes reagent consumption in solid-phase peptide manufacturing compared to longer PEG variants.
Directly downstream of its PDI = 1.00 profile (Section 3), m-PEG12-OH is utilized as the starting material for synthesizing mPEG12-amine or mPEG12-NHS linkers used in Antibody-Drug Conjugates. The exact mass ensures that the resulting ADC has a predictable drug-to-antibody ratio (DAR) and a clean LC-MS profile, which is a critical regulatory requirement [1].
Leveraging its balance of hydrodynamic shielding and high coupling efficiency (Section 3), m-PEG12-OH is utilized to modify cyclic and lipidated peptides (e.g., IL-23R inhibitors). It provides sufficient water solubility and prevents rapid renal clearance without introducing the severe steric hindrance associated with m-PEG24-OH during synthesis [2].
Because its methoxy cap prevents cross-linking and ensures >95% mono-functionalization (Section 3), m-PEG12-OH is deployed for creating dense, hydrophilic layers on lipid nanoparticles or silica surfaces. This prevents protein corona formation and macrophage clearance in vivo, while avoiding the particle aggregation that can occur with homobifunctional PEG derivatives [3].